N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 2,5-dimethylphenyl acetamide substituent and a 2-(thiophen-2-yl)ethyl side chain at the 3-position of the pyrimidine core. This compound’s structural complexity, including the thiophene-ethyl moiety, may enhance bioavailability and target specificity compared to simpler analogs.
Properties
Molecular Formula |
C22H21N3O3S2 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-5-6-15(2)17(12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26) |
InChI Key |
ADYGJAHSBSLLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline, thiophene derivatives, and various reagents to form the thienopyrimidine core. The reaction conditions may involve:
Condensation reactions: To form the pyrimidine ring.
Cyclization reactions: To create the thienopyrimidine structure.
Acylation reactions: To introduce the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the carbonyl groups to alcohols.
Substitution: To replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and cellular pathways.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno[3,2-d]pyrimidine scaffold is shared with other derivatives, but substitutions critically influence activity. For example:
- N-(2,5-dichlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenethylamino)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide () replaces the dimethylphenyl group with a dichlorophenyl moiety and introduces a phenethylamino side chain. The electron-withdrawing chlorine atoms may enhance electrophilic interactions with target proteins, while the phenethyl group could improve lipophilicity.
- Bis-heterocyclic derivatives (), such as bis-pyrimidines or bis-pyrazoles, feature dual heterocyclic cores. These structures may exhibit broader binding affinities but could suffer from reduced solubility due to increased molecular rigidity.
Functional Group Variations
- The 2-(thiophen-2-yl)ethyl group in the target compound contrasts with the thietan-3-yloxy substituent in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (). The thiophene’s aromaticity may favor π-π stacking interactions, whereas the thietane’s oxygen atom could introduce polarity and hydrogen-bonding capacity.
- In 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), a pyrimidine-thioacetamide core with dichlorophenyl and methyl groups demonstrates high thermal stability (mp 230°C), suggesting that halogenation and sulfur incorporation improve crystallinity.
Physical Properties
*Calculated based on molecular formula.
Pharmacological Implications (Inferred)
While direct pharmacological data for the target compound are absent in the evidence, structural analogs provide insights:
- Dichlorophenyl derivatives () may exhibit enhanced antimicrobial or anticancer activity due to halogen-driven membrane penetration and protein binding.
- Thiophene-containing analogs (e.g., the target compound) could show improved metabolic stability over non-aromatic side chains (e.g., thietan-3-yloxy in ), as thiophene rings resist oxidative degradation.
Biological Activity
N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H21N3O3S2
- Molecular Weight : 439.55 g/mol
- Functional Groups : Acetamide, dioxo group, thiophene moiety, thieno[3,2-d]pyrimidine structure.
The compound's complex structure allows for various chemical interactions that can lead to diverse biological effects. The presence of thiophene and pyrimidine rings suggests potential interactions with biological targets involved in therapeutic pathways.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activities associated with this compound include:
- Anticancer Activity : Related compounds have shown the ability to inhibit cancer cell proliferation by targeting specific enzymes or receptors involved in tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through inhibition of cyclooxygenase enzymes (COXs), which are crucial in the metabolism of arachidonic acid into pro-inflammatory mediators .
- Antimicrobial Properties : Similar thiophene derivatives have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound likely involves several mechanisms:
-
Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory and cancerous processes.
Enzyme Target Activity COX Enzymes Inhibition of prostaglandin synthesis Kinases Modulation of signaling pathways -
Receptor Interaction : It may interact with receptors involved in pain and inflammation signaling.
Receptor Type Activity Serotonin Receptors Potential modulation leading to analgesic effects Other GPCRs Involvement in various signaling pathways
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene-containing compounds similar to this compound:
-
Anticancer Studies : A study demonstrated that compounds structurally related to this compound inhibited the growth of A549 lung cancer cells with IC50 values in the low micromolar range .
- Findings : Induction of apoptosis was observed at higher concentrations over time.
-
Anti-inflammatory Mechanisms : Research on thiophene derivatives indicated their efficacy in reducing inflammation in animal models by inhibiting COX enzymes .
- Findings : Significant reduction in inflammatory markers was noted.
- Antimicrobial Testing : The antimicrobial activity of similar compounds was assessed using disk diffusion methods against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial effects comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
